molecular formula C21H19NO2 B5858143 N-(2,5-dimethylphenyl)-2-phenoxybenzamide

N-(2,5-dimethylphenyl)-2-phenoxybenzamide

Cat. No. B5858143
M. Wt: 317.4 g/mol
InChI Key: BLUTTZQIULNJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-phenoxybenzamide, commonly known as DPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPBA has been found to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of DPBA is not fully understood. However, it has been shown to modulate the activity of various ion channels, including TRPM8, TRPV1, and TRPA1. DPBA has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9. These effects are thought to contribute to the anticancer and anti-inflammatory properties of DPBA.
Biochemical and Physiological Effects:
DPBA has been found to have various biochemical and physiological effects. In cancer cells, DPBA has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neurons, DPBA has been found to modulate ion channel activity, leading to changes in neuronal excitability. In immune cells, DPBA has been found to modulate cytokine production and immune cell activation.

Advantages and Limitations for Lab Experiments

DPBA has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential applications in various scientific research fields. However, DPBA also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of DPBA is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on DPBA. One area of interest is the development of DPBA derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of DPBA, which could lead to a better understanding of its potential applications in various scientific research fields. Finally, there is a need for further studies to evaluate the safety and efficacy of DPBA in vivo, which could pave the way for its use in clinical settings.

Synthesis Methods

DPBA can be synthesized using a variety of methods, including Friedel-Crafts acylation, Suzuki coupling, and Buchwald-Hartwig coupling. The most commonly used method for synthesizing DPBA is Friedel-Crafts acylation, which involves the reaction of phenoxybenzoyl chloride with 2,5-dimethylaniline in the presence of a Lewis acid catalyst. This method is relatively simple and yields high purity DPBA.

Scientific Research Applications

DPBA has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. DPBA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In neuroscience, DPBA has been found to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. In immunology, DPBA has been found to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-phenoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-15-12-13-16(2)19(14-15)22-21(23)18-10-6-7-11-20(18)24-17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUTTZQIULNJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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